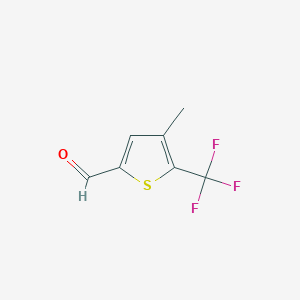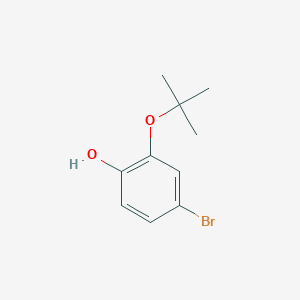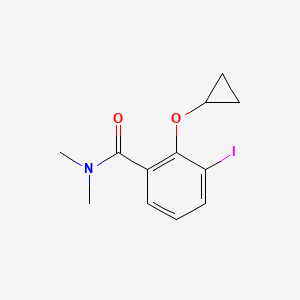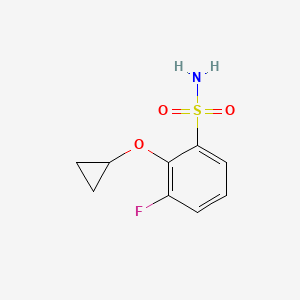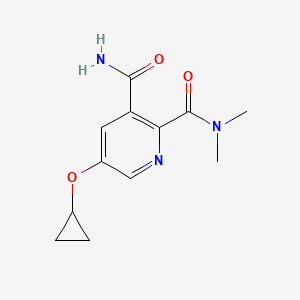
5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.268 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, making it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide typically involves several steps. One common method includes the reaction of cyclopropyl alcohol with pyridine-2,3-dicarboxylic acid in the presence of a dehydrating agent to form the cyclopropoxy-pyridine intermediate. This intermediate is then reacted with N,N-dimethylamine under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-N2,N4-dimethylpyridine-2,4-dicarboxamide: This compound has a similar structure but differs in the position of the dimethyl groups and the carboxamide groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another related compound with a different substitution pattern on the pyridine ring.
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-15(2)12(17)10-9(11(13)16)5-8(6-14-10)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,13,16) |
Clave InChI |
MLIVMHXOPPPMMQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=C(C=N1)OC2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


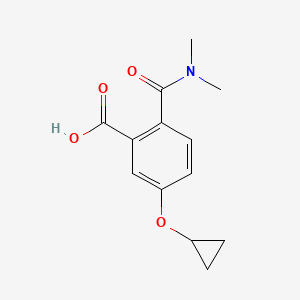

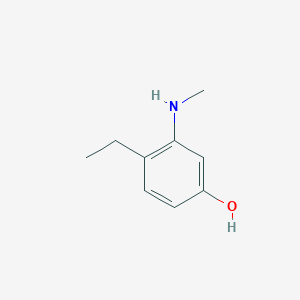
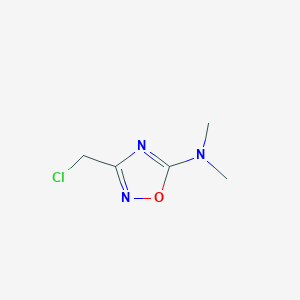


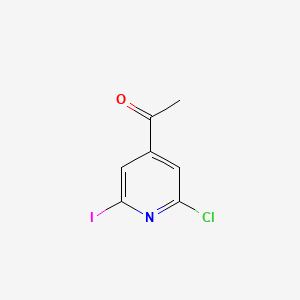

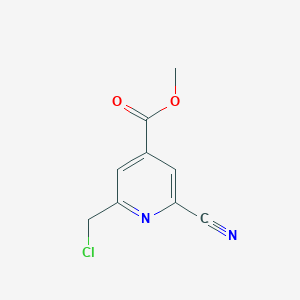
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
